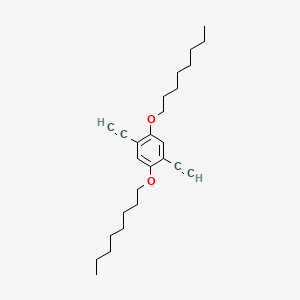

1,4-Diethynyl-2,5-bis(octyloxy)benzene

概要

説明

1,4-Diethynyl-2,5-bis(octyloxy)benzene is a chemical compound with the molecular formula C26H38O2 . It has a molecular weight of 382.59 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of this compound involves the use of a cross-linking reagent during Pd-catalyzed cross-coupling . Protodesilylation of 2,5-Diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene results in 2,5-Diethoxy-1,4-diethynylbenzene, which is an analogue of this compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two ethynyl groups and two octyloxy groups attached to a benzene ring . The InChI code for the compound is 1S/C26H38O2/c1-5-9-11-13-15-17-19-27-25-21-24(8-4)26(22-23(25)7-3)28-20-18-16-14-12-10-6-2/h3-4,21-22H,5-6,9-20H2,1-2H3 .Chemical Reactions Analysis

The compound is used in the preparation of oligo(phenyleneethynylene)s via Pd/Cu-catalysed cross-coupling .Physical and Chemical Properties Analysis

The compound has a molecular weight of 382.6 g/mol . It has a high XLogP3-AA value of 9.2, indicating its lipophilic nature . The compound has no hydrogen bond donors and has two hydrogen bond acceptors . It has a rotatable bond count of 18 . The compound has a topological polar surface area of 18.5 Ų .科学的研究の応用

Organometallic Networks and Optoelectronic Properties

"1,4-Diethynyl-2,5-bis(octyloxy)benzene" has been utilized in the synthesis of conjugated polymers with bipyridine moieties, leading to the formation of metallo-supramolecular networks. These networks exhibit interesting optoelectronic properties due to the inclusion of transition metals, making them suitable for applications in emissive materials and electronic devices (Kokil, Yao, & Weder, 2005).

Humidity Sensors

In the development of novel materials for humidity sensors, polymers synthesized from "this compound" have shown significant sensitivity to humidity and selectivity towards methanol vapors. This application demonstrates the potential of these materials in environmental sensing and monitoring (Bearzotti, Fratoddi, Palummo, Petrocco, Furlani, Sterzo, & Russo, 2001).

Semiconducting Properties for Organic Electronics

The compound has been incorporated into the synthesis of bis-pyrene compounds exhibiting semiconducting and fluorescence properties, aimed at organic thin-film transistor applications. These materials show promise for use in organic electronics, highlighting the versatile functionality of "this compound" in semiconductor synthesis (Constantinescu, Diallo, D'Aléo, Fages, Rotaru, Videlot‐Ackermann, Delaporte, & Alloncle, 2015).

Safety and Hazards

作用機序

Target of Action

It is known to be used in the synthesis ofconjugated polymers , suggesting that its targets could be related to polymer structures or processes.

Mode of Action

1,4-Diethynyl-2,5-bis(octyloxy)benzene interacts with its targets through polymerization reactions . Specifically, it can participate in Sonogashira coupling reactions , a type of cross-coupling reaction used to create carbon-carbon bonds . This interaction leads to the formation of conjugated polymers, which have alternating single and double bonds and exhibit unique electronic properties.

Pharmacokinetics

Given its molecular weight of382.59 , it is likely to have specific pharmacokinetic properties that affect its bioavailability

Result of Action

The primary result of this compound’s action is the formation of conjugated polymers . These polymers have unique electronic properties and can be used in various applications, including the development of optoelectronic devices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Sonogashira coupling reaction can be affected by the temperature and the presence of a catalyst . Additionally, the compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .

特性

IUPAC Name |

1,4-diethynyl-2,5-dioctoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-5-9-11-13-15-17-19-27-25-21-24(8-4)26(22-23(25)7-3)28-20-18-16-14-12-10-6-2/h3-4,21-22H,5-6,9-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQSWUKTVHNQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCC)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,4-Diethynyl-2,5-bis(octyloxy)benzene in conjugated polymer synthesis?

A1: this compound acts as a monomer in the synthesis of conjugated polymers, typically through Sonogashira coupling reactions [, , , , , , ]. The two ethynyl groups (-C≡CH) at each end of the molecule allow it to react with other monomers, forming the repeating units that make up the polymer backbone.

Q2: How does the structure of this compound contribute to the properties of the resulting polymers?

A2: The structure impacts both the electronic properties and solubility of the resulting polymers.

- Electron-donating nature: The central benzene ring with two alkoxy (-OR) substituents acts as an electron-rich (donating) unit in the polymer []. This influences the polymer's electronic band gap and its optical properties, such as absorption and emission wavelengths [, , , ].

- Solubility: The two long octyloxy chains attached to the benzene ring enhance the solubility of the final polymer in organic solvents [, ]. This improved solubility is crucial for solution processing techniques commonly used in device fabrication.

Q3: Can you provide specific examples of how this compound has been utilized in material science research?

A3: The research papers showcase several applications:

- Near-infrared emissive polymers: Researchers synthesized novel polymers with near-infrared emission properties by copolymerizing this compound with a boron-containing monomer []. This has potential applications in areas like bioimaging and telecommunications.

- Polymers with Aggregation-Induced Emission (AIE): By incorporating this compound into polymers with boron ketoiminate units, scientists developed materials exhibiting AIE []. These polymers become highly fluorescent when aggregated, making them suitable for applications like cell imaging and sensing.

- Cross-linked poly(3,4-ethylenedioxythiophene) (PEDOT): this compound was employed as a cross-linking agent in PEDOT synthesis []. This resulted in enhanced electrical conductivity compared to linear PEDOT, making it promising for applications like organic electronics.

Q4: Are there any challenges associated with using this compound in polymer synthesis?

A4: While this compound offers several advantages, some challenges exist:

- Solid-state cross-linking: Polymers containing this monomer with unreacted ethynyl groups might undergo unwanted cross-linking in the solid state, leading to insolubility []. End-capping strategies can be employed to mitigate this issue.

- Control over polymer architecture: Achieving precise control over the polymer architecture (linear vs. branched) can be challenging []. Careful optimization of reaction conditions and monomer ratios is crucial for achieving the desired structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]diethylamine](/img/structure/B3322790.png)

![4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol](/img/structure/B3322799.png)